molecular formula C13H13NO2 B15394584 Methyl (naphthalen-1-ylmethyl)carbamate

Methyl (naphthalen-1-ylmethyl)carbamate

Cat. No.: B15394584
M. Wt: 215.25 g/mol
InChI Key: GGSOWOFTXSBAHB-UHFFFAOYSA-N
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Description

Methyl (naphthalen-1-ylmethyl)carbamate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (naphthalen-1-ylmethyl)carbamate is an organic compound that combines a naphthalene moiety with a carbamate functional group. This unique structure contributes to its diverse biological activities, particularly in the fields of pest control and potential therapeutic applications. This article delves into the biological activity of this compound, supported by various studies and findings.

  • Molecular Formula : C12_{12}H13_{13}NO2_2
  • Molecular Weight : Approximately 215.25 g/mol
  • Density : 1.234 g/cm³
  • Boiling Point : 301.4°C at 760 mmHg
  • LogP Value : Approximately 3.09, indicating moderate lipophilicity

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an insecticide and potential therapeutic agent. The compound's ability to inhibit specific enzymes involved in neurotransmission makes it a candidate for pest control and neuropharmacological studies.

Insecticidal Properties

Compounds containing naphthalene and carbamate moieties are known for their insecticidal properties. This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects. This inhibition can lead to the accumulation of acetylcholine, causing paralysis and death in pests.

Comparative Analysis of Related Compounds

The following table summarizes the properties and biological activities of compounds structurally related to this compound:

Compound NameMolecular FormulaKey Biological Activities
Methyl N-(1-naphthyl)carbamateC12_{12}H13_{13}NO2_2Used as an insecticide; moderate lipophilicity
Naphthalen-1-yl formyl(methyl)carbamateC12_{12}H11_{11}NO3_3Exhibits different biological activities
Methyl allyl(naphthalen-1-ylmethyl)carbamateC13_{13}H15_{15}NO2_2Enhanced reactivity due to allyl group

Case Studies and Research Findings

  • Neuropharmacological Potential : Studies have suggested that compounds similar to this compound can cross the blood-brain barrier, making them potential candidates for treating neurodegenerative diseases. Research indicates that these compounds may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
  • Toxicity Studies : A study evaluating the cytotoxic effects of various carbamates, including this compound, found that exposure leads to significant cellular damage in mammalian cells at certain concentrations. The study emphasized the need for careful assessment of safety profiles when considering these compounds for agricultural or therapeutic use .
  • Environmental Impact : Research has shown that carbamates can degrade in microbial environments, leading to concerns about their persistence and effects on non-target organisms. The hydrolysis of this compound in soil and water systems is an area of ongoing investigation, particularly regarding its breakdown products and their ecological implications .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl N-(naphthalen-1-ylmethyl)carbamate

InChI

InChI=1S/C13H13NO2/c1-16-13(15)14-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,14,15)

InChI Key

GGSOWOFTXSBAHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.